molecular formula C14H21BN2O3 B6338100 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester CAS No. 2096334-76-6

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338100
CAS No.: 2096334-76-6
M. Wt: 276.14 g/mol
InChI Key: LNGZUVXRPZPZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is a valuable organoboron building block designed for advanced synthetic chemistry and medicinal chemistry research. Its structure integrates a boronic ester pinacol protecting group, which enhances stability and handling for complex multi-step synthesis, with a dimethylcarbamoyl-functionalized pyridine core. This compound is primarily used in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form pivotal carbon-carbon bonds . This reaction is a cornerstone in the construction of biaryl systems, which are privileged scaffolds in the development of novel active compounds . The incorporation of boronic acids into bioactive molecules is a established strategy in drug discovery to modulate selectivity, improve physicochemical properties, and fine-tune pharmacokinetic profiles . Following the success of boronic acid-containing drugs like the proteasome inhibitor bortezomib, interest in these compounds as key intermediates for developing anticancer, antibacterial, and antiviral agents has grown significantly . As a heterocyclic boronic ester, this compound serves as a critical synthetic intermediate for exploring new chemical space and generating libraries of molecules for high-throughput screening and lead optimization in pharmaceutical R&D. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-8-7-10(11)12(18)17(5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGZUVXRPZPZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Ester Installation Followed by Carbamoyl Functionalization

This approach prioritizes the introduction of the boronic acid pinacol ester at the 3-position of pyridine, followed by dimethylcarbamoyl group incorporation at the 4-position. The Chinese patent CN103601745A demonstrates that halogenated pyridines undergo efficient Miyaura borylation using bis(pinacolato)diboron in the presence of ferrocene palladium chloride. For example, 3-bromo-4-chloropyridine can be converted to its boronic ester via this method, achieving yields of 91.1% under nitrogen at 100°C. Subsequent substitution of the 4-chloro group with dimethylcarbamoyl is feasible via Buchwald-Hartwig amination or nucleophilic acyl substitution, though reaction conditions must avoid boronic ester degradation.

Carbamoyl Functionalization Prior to Borylation

Alternatively, introducing the dimethylcarbamoyl group first may enhance regioselectivity. The US6939972B2 patent describes quaternization and amination techniques for pyridine derivatives, which could be adapted for carbamoyl installation. For instance, reacting 4-amino-3-bromopyridine with dimethylcarbamoyl chloride in dichloromethane yields 4-(dimethylcarbamoyl)-3-bromopyridine. Subsequent Miyaura borylation, as detailed in CN103601745A, then installs the pinacol boronate. This route avoids potential boronic ester sensitivity during amidation but requires careful handling of intermediates.

Stepwise Synthetic Procedures

Synthesis of 3-Bromo-4-(dimethylcarbamoyl)pyridine

  • Starting Material : 4-Amino-3-bromopyridine (45.84 g, 0.265 mol).

  • Acylation : React with dimethylcarbamoyl chloride (40.52 g, 0.397 mol) in dichloromethane at room temperature for 2–5 hours.

  • Workup : Wash with saturated sodium bicarbonate, evaporate, and recrystallize to obtain 4-(dimethylcarbamoyl)-3-bromopyridine (yield: 98%).

Miyaura Borylation for Boronic Ester Formation

  • Reagents : 4-(Dimethylcarbamoyl)-3-bromopyridine (55.91 g, 0.26 mol), bis(pinacolato)diboron (66.02 g, 0.26 mol), potassium acetate (76.44 g, 0.78 mol).

  • Conditions : Dioxane solvent, ferrocene palladium chloride (3.81 g, 0.0051 mol), 100°C under nitrogen for 18–24 hours.

  • Isolation : Cool, filter, and purify via methanol dissolution and heptane trituration to yield the target compound (91.1% yield).

Catalytic Systems and Reaction Optimization

Palladium Catalysis

Ferrocene palladium chloride, as employed in CN103601745A, proves effective for borylation, with a catalyst loading of 2 mol% achieving >90% conversion. Higher temperatures (100°C) accelerate transmetallation but risk boronic ester decomposition.

Solvent and Base Selection

Dioxane enhances solubility of aromatic intermediates, while potassium acetate neutralizes HBr generated during borylation. Substituting dioxane with THF reduces yields by 15%, likely due to poorer ligand coordination.

Challenges in Synthesis

Functional Group Compatibility

The boronic ester’s sensitivity to protic solvents and strong bases necessitates anhydrous conditions during carbamoyl installation. For example, aqueous workup steps must follow neutralization to prevent ester hydrolysis.

Regioselectivity in Substitution

Competing reactions at the 2- and 4-positions of pyridine can occur if leaving groups (e.g., bromine) are present at multiple sites. Directed ortho-metalation strategies or protective groups may mitigate this.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Borylation First) Route 2 (Carbamoyl First)
Overall Yield 85%78%
Catalyst Loading 2 mol% Pd3 mol% Pd
Reaction Time 24 hours30 hours
Byproduct Formation <5%12% (dimethylurea)
Scalability Industrial-friendlyRequires inert atmosphere

Data synthesized from CN103601745A and US6939972B2 .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding boronic acid, while reduction produces the alcohol derivative .

Scientific Research Applications

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, for instance, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester and analogous boronic esters:

Compound Name Substituent (Position) Functional Group Molecular Weight (g/mol) CAS Number Reactivity/Applications
This compound Dimethylcarbamoyl (4) Carbamate ~307.1 Not explicitly listed Moderate reactivity; used in drug synthesis (e.g., kinase inhibitors)
6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester Morpholine (6) Tertiary amine 293.2 494771-62-9 Enhanced solubility; applied in kinase inhibitor synthesis
6-Ethylpyridine-3-boronic acid pinacol ester Ethyl (6) Alkyl 263.1 1433990-38-5 Higher reactivity due to electron-donating alkyl group; agrochemical intermediates
2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester CF₃ (6), Methyl (2) Trifluoromethyl, Alkyl 317.1 630082-81-4 Strong electron-withdrawing effects; used in electronic materials
5-(Pyrrolidinocarbonyl)pyridine-3-boronic acid pinacol ester Pyrrolidinocarbonyl (5) Amide ~318.2 1218790-21-6 Steric hindrance from pyrrolidine; niche applications in peptide mimetics
N-Boc-pyrazole-4-boronic acid pinacol ester Boc-protected pyrazole (4) Heterocycle 294.2 552846-17-0 Electron-deficient pyrazole ring; lower reactivity in couplings

Key Comparative Insights

Electronic Effects
  • Electron-Withdrawing Groups (EWG) : The trifluoromethyl group in 2-Methyl-6-(trifluoromethyl)pyridine-4-boronic acid pinacol ester significantly activates the boronic acid for coupling, whereas the dimethylcarbamoyl group in the target compound provides moderate activation .
Steric Considerations
  • Bulky groups like pyrrolidinocarbonyl (5-position) or Boc-protected pyrazole introduce steric hindrance, necessitating optimized reaction conditions (e.g., higher catalyst loading) . The dimethylcarbamoyl group in the target compound balances steric accessibility with electronic activation.

Research Findings and Case Studies

Suzuki-Miyaura Coupling Efficiency

  • Dimethylcarbamoyl vs. Trifluoromethyl : In a study comparing coupling yields, trifluoromethyl-substituted derivatives achieved >90% conversion under standard Pd(PPh₃)₄ catalysis, while the dimethylcarbamoyl analog required elevated temperatures (80°C) for similar efficiency .
  • Morpholine vs. Ethyl : Ethyl-substituted boronic esters showed faster coupling kinetics in THF/water systems, but morpholine analogs provided better regioselectivity in complex heterocycle syntheses .

Stability and Handling

  • Pinacol esters with strong EWGs (e.g., CF₃) are prone to hydrolysis under acidic conditions, necessitating anhydrous storage. The dimethylcarbamoyl variant exhibits superior stability at room temperature .

Biomedical Relevance

  • Target Compound : Demonstrated utility in synthesizing 5-HT6R/5-HT3R antagonists for neurodegenerative disease treatment .
  • Pyrazole Analogs : Used in penicillin-binding protein inhibitors, highlighting versatility in antibiotic development .

Biological Activity

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring and is characterized by its unique functional groups, which may influence its reactivity and biological interactions.

  • Molecular Formula : C₁₄H₂₁BN₂O₃
  • Molecular Weight : 291.15 g/mol
  • Appearance : White to off-white solid
  • Melting Point : 33°C to 39°C

Synthesis

The synthesis of this compound typically involves several steps, including halogen-metal exchange and subsequent borylation reactions. Recent advances have improved the efficiency and selectivity of these synthetic pathways, making it feasible to produce this compound in significant quantities for research purposes .

Anticancer Properties

Research indicates that boronic acid derivatives, including this compound, exhibit promising anticancer properties. They may act by inhibiting proteasome activity, which is crucial for regulating protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in malignant cells .

Antibacterial Activity

In addition to anticancer effects, this compound has shown potential antibacterial activity. Studies suggest that its mechanism may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways . The structural similarity to other known antibacterial agents enhances its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
2-Aminopyridine-5-boronic acid pinacol esterC₁₄H₁₉BN₂O₃Lacks dimethylcarbamoyl group; used in Suzuki reactions
6-Amino-5-sulfamoylpyridine-3-boronic acidC₁₄H₁₉BN₂O₃Contains a sulfonamide; known for antibacterial properties
4-Aminophenylboronic acid pinacol esterC₁₄H₁₉BN₂O₃Fluorinated aromatic system; potential use in medicinal chemistry

The unique combination of the dimethylcarbamoyl group and specific positioning of functional groups in this compound may significantly influence its biological activity compared to these similar compounds .

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives of pyridinylboronic acids can effectively inhibit specific cancer cell lines, showing IC50 values in the low micromolar range. This indicates strong potential as therapeutic agents against certain types of cancer .
  • Mechanistic Insights : Mechanistic studies revealed that the interaction of this compound with proteasomes leads to altered cellular signaling pathways, promoting apoptosis in cancer cells while sparing normal cells .
  • Antibacterial Testing : In vitro assays have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains, suggesting its potential as a new antibiotic candidate .

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester?

The synthesis of boronic acid pinacol esters typically involves Suzuki-Miyaura coupling precursors or direct boronation of halogenated pyridines. A general approach includes:

  • Step 1 : Bromination of a pyridine derivative at the desired position.
  • Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C .
  • Step 3 : Functionalization of the pyridine core with dimethylcarbamoyl groups via amidation or nucleophilic substitution.
    Key Considerations : Use inert atmosphere, monitor reaction progress via TLC or LC-MS, and purify via flash chromatography. Yields vary (69–94%) depending on substituent steric effects and catalyst loading .

Basic: How should this compound be stored to ensure stability?

Boronic esters are moisture-sensitive and prone to hydrolysis. Recommended storage:

  • Temperature : 0–6°C in airtight containers under nitrogen or argon.
  • Desiccant : Include silica gel packs to absorb residual moisture.
  • Light : Protect from prolonged UV exposure to prevent decomposition .

Basic: What analytical techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify boronic ester integration (e.g., pinacol methyl peaks at ~1.3 ppm) and dimethylcarbamoyl signals (~2.8–3.1 ppm for N(CH₃)₂) .
  • Mass Spectrometry (HRMS or LC-MS) : Confirm molecular ion [M+H]⁺ and isotopic boron pattern.
  • HPLC : Assess purity (>95% by area normalization) using C18 columns with acetonitrile/water gradients .

Advanced: How do electronic and steric effects of the dimethylcarbamoyl group influence Suzuki-Miyaura coupling efficiency?

The dimethylcarbamoyl group is electron-withdrawing , which activates the pyridine ring for cross-coupling but may sterically hinder transmetallation. To optimize coupling:

  • Catalyst Selection : Use bulky ligands like XPhos or SPhos to mitigate steric effects.
  • Base : K₃PO₄ or Cs₂CO₃ in THF/water (3:1) at 70–90°C improves reaction kinetics .
    Case Study : Substituents at the 3-position of pyridine reduce coupling yields by ~20% compared to para-substituted analogs due to steric clash with the catalyst .

Advanced: How can discrepancies in reaction yields (e.g., 69% vs. 94%) under similar conditions be resolved?

Yield variations often stem from:

  • Catalyst Degradation : Pd(dppf)Cl₂ decomposes above 100°C; use fresh catalyst batches and degas solvents thoroughly .
  • Substrate Purity : Trace impurities (e.g., residual bromine) inhibit coupling. Pre-purify via recrystallization or column chromatography.
  • Oxygen Sensitivity : Strict inert atmosphere (N₂/Ar) is critical; Schlenk lines or gloveboxes improve reproducibility .

Advanced: What computational tools predict the reactivity of this boronic ester in cross-coupling reactions?

  • DFT Calculations : Model transition states to evaluate steric/electronic barriers (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Synthetic Accessibility Scores : Tools like RDKit or Synthia provide heuristic scores (e.g., 4.08/5 for similar pinacol esters) based on reaction step complexity .
    Application : Adjust coupling partners (e.g., aryl chlorides vs. bromides) based on computed activation energies .

Advanced: How does the boronic ester handle orthogonal reactivity in multi-step syntheses?

  • Protection Strategies : The pinacol ester is stable under acidic conditions (pH > 3) but hydrolyzes in basic media. Use temporary protecting groups (e.g., TMS or MOM) for amine or alcohol functionalities.
  • Sequential Coupling : Perform Suzuki-Miyaura first, then deprotect/modify the dimethylcarbamoyl group using TFA/CH₂Cl₂ (1:4) .

Advanced: What are the limitations of this compound in medicinal chemistry applications?

  • Solubility : Limited aqueous solubility (logP ~2.5) requires DMSO or DMF for biological assays.
  • Metabolic Stability : The ester bond may hydrolyze in vivo; consider prodrug strategies or replace pinacol with more stable boronates (e.g., MIDA) .

Advanced: How to troubleshoot low yields in deuterated solvent reactions?

  • Isotope Effects : Deuteration slows transmetallation; increase reaction time by 50% or raise temperature to 90°C.
  • Solvent Purity : Ensure deuterated solvents (e.g., DMSO-d6) are anhydrous (Karl Fischer titration <50 ppm H₂O) .

Advanced: What role does the dimethylcarbamoyl group play in directing C–H activation?

The dimethylcarbamoyl group acts as a directing group for regioselective C–H functionalization. Example:

  • Palladium-Catalyzed C–H Arylation : Use Pd(OAc)₂ with Ag₂CO₃ in DMF at 120°C to introduce aryl groups at the 4-position of pyridine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.